molecular formula C22H20FN5O B608086 INCB-047775 CAS No. 1430056-54-4

INCB-047775

Numéro de catalogue B608086
Numéro CAS: 1430056-54-4
Poids moléculaire: 389.43
Clé InChI: QXRHOURHCGFDIM-IBGZPJMESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

INCB-047775, also known as AKT-IN-6, is a compound that has an inhibitory effect on ATK . ATK is an important component of cellular signaling for growth factors, cytokines, and other cell stimuli . Abnormal ATK activation has been associated with the development of type 2 diabetes mellitus and cancer .

Applications De Recherche Scientifique

Cancer Research

Specific Scientific Field

Oncology

Summary

INCB-047775 has shown promise as a potential therapeutic agent in cancer treatment. Researchers have investigated its effects on various cancer types, including solid tumors and hematological malignancies.

Experimental Procedures

Studies typically involve both in vitro and in vivo experiments. In cell culture, researchers treat cancer cell lines with INCB-047775 to assess its impact on cell proliferation, apoptosis, and signaling pathways. Animal models (such as xenografts) are used to evaluate tumor growth inhibition and overall survival.

Results

Multiple preclinical studies have demonstrated that INCB-047775 suppresses tumor growth by inhibiting Akt-1 signaling. Quantitative data includes reduced tumor volume, decreased cell viability, and altered expression of key proteins involved in cancer progression .

Type 2 Diabetes Research

Specific Scientific Field

Endocrinology

Summary

Abnormal Akt activation has been associated with type 2 diabetes mellitus. Researchers explore whether Akt inhibitors like INCB-047775 can modulate insulin signaling pathways and improve glucose homeostasis.

Experimental Procedures

Animal models (e.g., diabetic mice) are treated with INCB-047775. Researchers assess insulin sensitivity, glucose uptake, and glycemic control. Molecular analyses examine changes in Akt-related proteins.

Results

Studies indicate that INCB-047775 improves insulin sensitivity, reduces hyperglycemia, and enhances glucose utilization. These effects are attributed to Akt-1 inhibition, supporting its potential as an antidiabetic agent .

Neurodegenerative Disease Research

Specific Scientific Field

Neurology

Summary

Akt signaling pathways play a role in neuronal survival and function. Researchers investigate whether Akt inhibitors like INCB-047775 can protect against neurodegenerative conditions (e.g., Alzheimer’s disease, Parkinson’s disease).

Experimental Procedures

Cell-based assays using neuronal cell lines assess neuroprotection. Animal models (e.g., transgenic mice) are treated with INCB-047775, and cognitive function, synaptic plasticity, and neuronal survival are evaluated.

Results

Preliminary data suggests that INCB-047775 may enhance neuronal resilience and protect against neurodegeneration. Further studies are needed to validate these findings .

Cardiovascular Research

Specific Scientific Field

Cardiology

Summary

Akt signaling influences cardiac function, including cell survival, hypertrophy, and contractility. Researchers explore whether Akt inhibitors like INCB-047775 can impact heart health.

Experimental Procedures

Animal models (e.g., rats with induced cardiac injury) receive INCB-047775. Researchers assess cardiac function, fibrosis, and remodeling. Molecular analyses examine Akt-related pathways.

Results

INCB-047775 shows potential in reducing cardiac fibrosis and improving contractile function. Akt-1 inhibition may protect against heart failure .

Immunology Research

Specific Scientific Field

Immunology

Summary

Akt signaling affects immune cell activation, proliferation, and survival. Researchers investigate whether Akt inhibitors like INCB-047775 can modulate immune responses.

Experimental Procedures

In vitro studies use immune cells (e.g., T cells, macrophages) treated with INCB-047775. Researchers analyze cytokine production, cell proliferation, and signaling pathways.

Results

INCB-047775 may regulate immune responses by inhibiting Akt-1. It could potentially be used to modulate immune-mediated diseases .

Vitiligo Research

Specific Scientific Field

Dermatology

Summary

Vitiligo is an autoimmune skin disorder characterized by depigmented patches. Researchers explore whether Akt inhibitors like INCB-047775 can restore skin pigmentation.

Experimental Procedures

Clinical trials (e.g., NCT04818346) evaluate INCB-047775 in vitiligo patients. Researchers assess repigmentation, safety, and adverse effects.

Results

Preliminary data from ongoing trials suggests that INCB-047775 may promote repigmentation in vitiligo patients. Further research is needed to confirm its efficacy .

Orientations Futures

Currently, INCB-047775 is in the research phase and its global highest R&D status is pending . It’s being studied for its potential applications in the treatment of neoplasms .

Propriétés

IUPAC Name

5-[2-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-1-oxo-3H-isoindol-5-yl]-1-methylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O/c1-27-21(17(10-24)12-26-27)15-5-6-20-16(9-15)13-28(22(20)29)19(11-25)8-14-3-2-4-18(23)7-14/h2-7,9,12,19H,8,11,13,25H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRHOURHCGFDIM-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)C(CC4=CC(=CC=C4)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)C#N)C2=CC3=C(C=C2)C(=O)N(C3)[C@@H](CC4=CC(=CC=C4)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-5-(2-(1-Amino-3-(3-fluorophenyl)propan-2-yl)-1-oxoisoindolin-5-yl)-1-methyl-1H-pyrazole-4-carbonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.